molecular formula C19H20F3N5O B2657839 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine CAS No. 2380175-29-9

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine

Cat. No.: B2657839
CAS No.: 2380175-29-9
M. Wt: 391.398
InChI Key: SVRLIPHMCXOOEJ-UHFFFAOYSA-N
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Description

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazo[4,5-b]pyridine moiety, along with the trifluoromethyl group, imparts significant chemical stability and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the imidazo[4,5-b]pyridine core through a cyclization reaction of 2,3-diaminopyridine with an appropriate aldehyde . This intermediate is then subjected to further functionalization to introduce the piperidine and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of phase transfer catalysis and solid-liquid extraction techniques to facilitate the isolation of the desired product . Additionally, advanced purification methods such as recrystallization and chromatography are employed to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[4,5-b]pyridine moiety is known to bind to various biological targets, modulating their activity and leading to the desired therapeutic effects . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine stands out due to its unique combination of the imidazo[4,5-b]pyridine core and the trifluoromethyl group, which imparts enhanced stability and biological activity compared to its analogs.

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

3-methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O/c1-26-16-15(7-3-8-23-16)25-18(26)27-10-4-5-13(11-27)12-28-17-14(19(20,21)22)6-2-9-24-17/h2-3,6-9,13H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRLIPHMCXOOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCCC(C3)COC4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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